molecular formula C50H64N12O6 B1575518 (2R,5S,8S,11R,14S)-3,6,9,12,14-pentaamino-N-[(1S)-5-amino-1-carbamoylpentyl]-2-benzyl-15-(1H-imidazol-4-yl)-5,11-bis(1H-indol-3-ylmethyl)-8-methyl-4,7,10,13-tetraoxopentadecanamide

(2R,5S,8S,11R,14S)-3,6,9,12,14-pentaamino-N-[(1S)-5-amino-1-carbamoylpentyl]-2-benzyl-15-(1H-imidazol-4-yl)-5,11-bis(1H-indol-3-ylmethyl)-8-methyl-4,7,10,13-tetraoxopentadecanamide

Cat. No.: B1575518
M. Wt: 929.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S,8S,11R,14S)-3,6,9,12,14-pentaamino-N-[(1S)-5-amino-1-carbamoylpentyl]-2-benzyl-15-(1H-imidazol-4-yl)-5,11-bis(1H-indol-3-ylmethyl)-8-methyl-4,7,10,13-tetraoxopentadecanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as indole, imidazole, and amide groups. Its unique configuration and properties make it a subject of interest in chemical, biological, and medical research.

Scientific Research Applications

Chemistry

In chemistry, (2R,5S,8S,11R,14S)-3,6,9,12,14-pentaamino-N-[(1S)-5-amino-1-carbamoylpentyl]-2-benzyl-15-(1H-imidazol-4-yl)-5,11-bis(1H-indol-3-ylmethyl)-8-methyl-4,7,10,13-tetraoxopentadecanamide is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the study of peptide folding and interactions.

Biology

In biological research, this compound is utilized to investigate protein-protein interactions and enzyme mechanisms. Its ability to mimic natural peptides makes it a valuable tool in studying biological processes at the molecular level.

Medicine

In medicine, this compound shows potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding and aggregation.

Industry

In the industrial sector, this compound can be used in the development of novel materials and catalysts. Its complex structure and reactivity make it suitable for applications in material science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S,8S,11R,14S)-3,6,9,12,14-pentaamino-N-[(1S)-5-amino-1-carbamoylpentyl]-2-benzyl-15-(1H-imidazol-4-yl)-5,11-bis(1H-indol-3-ylmethyl)-8-methyl-4,7,10,13-tetraoxopentadecanamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the indole and imidazole derivatives, followed by their coupling with the appropriate amino acids and peptide fragments. The final step involves the formation of the hexanamide backbone through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include solid-phase synthesis, purification through high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

(2R,5S,8S,11R,14S)-3,6,9,12,14-pentaamino-N-[(1S)-5-amino-1-carbamoylpentyl]-2-benzyl-15-(1H-imidazol-4-yl)-5,11-bis(1H-indol-3-ylmethyl)-8-methyl-4,7,10,13-tetraoxopentadecanamide undergoes various chemical reactions, including:

    Oxidation: The indole and imidazole groups can undergo oxidation reactions, leading to the formation of quinone and imidazolone derivatives.

    Reduction: Reduction of the amide bonds can yield the corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Mechanism of Action

The mechanism of action of (2R,5S,8S,11R,14S)-3,6,9,12,14-pentaamino-N-[(1S)-5-amino-1-carbamoylpentyl]-2-benzyl-15-(1H-imidazol-4-yl)-5,11-bis(1H-indol-3-ylmethyl)-8-methyl-4,7,10,13-tetraoxopentadecanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, protein folding, and enzymatic catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S,8S,11R,14S)-3,6,9,12,14-pentaamino-N-[(1S)-5-amino-1-carbamoylpentyl]-2-benzyl-15-(1H-imidazol-4-yl)-5,11-bis(1H-indol-3-ylmethyl)-8-methyl-4,7,10,13-tetraoxopentadecanamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups. This combination allows for diverse reactivity and interactions, making it a versatile compound in various scientific applications.

Properties

Molecular Formula

C50H64N12O6

Molecular Weight

929.14

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.